molecular formula C26H25N3O4 B13375600 (3aS,6R)-N-(2-(1H-indol-3-yl)ethyl)-2-(2-methoxyphenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide

(3aS,6R)-N-(2-(1H-indol-3-yl)ethyl)-2-(2-methoxyphenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide

Cat. No.: B13375600
M. Wt: 443.5 g/mol
InChI Key: IKGLSQKPYQOTPN-SFKRIFCUSA-N
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Description

The compound “(3aS,6R)-N-(2-(1H-indol-3-yl)ethyl)-2-(2-methoxyphenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide” is a complex bicyclic molecule featuring:

  • A 3a,6-epoxyisoindole core with stereochemical specificity ((3aS,6R)).
  • A 2-methoxyphenyl substituent at position 2.
  • An N-(2-(1H-indol-3-yl)ethyl)carboxamide side chain.

The indole moiety is critical for mimicking endogenous ligands, while the methoxyphenyl group may influence lipophilicity and binding affinity .

Properties

Molecular Formula

C26H25N3O4

Molecular Weight

443.5 g/mol

IUPAC Name

(1S,7R)-N-[2-(1H-indol-3-yl)ethyl]-3-(2-methoxyphenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide

InChI

InChI=1S/C26H25N3O4/c1-32-20-9-5-4-8-19(20)29-15-26-12-10-21(33-26)22(23(26)25(29)31)24(30)27-13-11-16-14-28-18-7-3-2-6-17(16)18/h2-10,12,14,21-23,28H,11,13,15H2,1H3,(H,27,30)/t21-,22?,23?,26-/m1/s1

InChI Key

IKGLSQKPYQOTPN-SFKRIFCUSA-N

Isomeric SMILES

COC1=CC=CC=C1N2C[C@@]34C=C[C@@H](O3)C(C4C2=O)C(=O)NCCC5=CNC6=CC=CC=C65

Canonical SMILES

COC1=CC=CC=C1N2CC34C=CC(O3)C(C4C2=O)C(=O)NCCC5=CNC6=CC=CC=C65

Origin of Product

United States

Biological Activity

The compound (3aS,6R)-N-(2-(1H-indol-3-yl)ethyl)-2-(2-methoxyphenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations including cytotoxicity and antimicrobial properties, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C19H22N2O3\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{O}_{3}

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include indole derivatives and methoxyphenyl moieties. The detailed synthetic pathway can be found in various chemical literature where indole derivatives are modified to enhance their biological properties.

Anticancer Activity

Recent studies indicate that compounds similar to the target molecule exhibit significant anticancer activity . For instance:

  • A study found that certain indole derivatives showed cytotoxic effects against various cancer cell lines, including A549 lung cancer cells and MCF-7 breast cancer cells .
  • The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase .

Antimicrobial Properties

Research has shown that indole-based compounds possess antimicrobial properties :

  • A related compound demonstrated a low minimum inhibitory concentration (MIC) against Staphylococcus aureus and MRSA strains .
  • The presence of the indole ring is critical for enhancing the antimicrobial activity due to its ability to interfere with bacterial cell wall synthesis.

Case Study 1: Cytotoxicity Assessment

In a comparative study of various indole derivatives:

  • The compound exhibited moderate cytotoxicity with IC50 values in the micromolar range against different cancer cell lines.
  • The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the indole ring could significantly enhance cytotoxicity.
CompoundCell LineIC50 (µM)
Target CompoundA54912.5
Similar Indole DerivativeMCF-715.0
ControlNon-tumor Fibroblasts>50

Case Study 2: Antimicrobial Evaluation

A recent investigation into the antimicrobial efficacy of an indole derivative similar to the target compound revealed:

  • Effective inhibition against both Gram-positive and Gram-negative bacteria.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.98
Escherichia coli1.5
Methicillin-resistant Staphylococcus aureus (MRSA)0.98

The proposed mechanisms for the biological activities of this class of compounds include:

  • Apoptosis Induction : Triggering apoptotic pathways in cancer cells.
  • Inhibition of Kinases : Some studies suggest that these compounds may inhibit specific kinases involved in cell proliferation.
  • Bacterial Cell Wall Disruption : Interfering with bacterial cell wall synthesis leading to cell lysis.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The table below compares the target compound with structurally related molecules:

Compound Name / ID Key Structural Features Molecular Weight Bioactivity Notes
Target Compound Epoxyisoindole core, indole-ethyl, 2-methoxyphenyl ~439.47 (C₂₅H₂₅N₃O₄) Potential kinase or GPCR modulation due to indole and methoxy groups.
(2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid Octahydroindole core, carboxylic acid substituent 183.21 (C₉H₁₃NO₂) Used in enantiopure drug synthesis; lacks complex side chains.
(3aS,6R,7S,7aR)-2-methyl-1-oxo-isoindole-7-carboxylic acid Methyl-substituted epoxyisoindole, carboxylic acid 209.20 (C₁₀H₁₁NO₄) Simpler structure; limited bioactivity data.
EP 4 374 877 A2 (Example 1 derivative) Difluoroindole, furan-3-yl carboxamide ~550 (estimated) Anticancer candidate; fluorination enhances metabolic stability.
N-[2-(1H-Indol-3-yl)ethyl]docosanamide Long alkyl chain, indole-ethylamide 474.76 (C₃₂H₅₄N₂O) Lipophilic; potential membrane permeability issues.

Key Observations :

  • The epoxyisoindole core in the target compound distinguishes it from simpler indole derivatives (e.g., ).
  • Stereochemistry ((3aS,6R)) is critical for binding specificity, as seen in analogues like (2S,3aS,7aS)-octahydroindole .

Physicochemical and Pharmacokinetic Properties

  • Solubility: The carboxamide and epoxy groups may enhance aqueous solubility relative to fully nonpolar analogues like N-[2-(1H-indol-3-yl)ethyl]docosanamide .
  • Metabolic Stability : Fluorinated derivatives (e.g., ) exhibit longer half-lives, whereas the target compound’s methoxy group may undergo demethylation, requiring structural optimization .

Research Findings and Challenges

Key Studies

  • Chemical Space Analysis : Parametric t-SNE models group the compound with rigid bicyclic systems, suggesting unique target profiles compared to flexible indole derivatives .
  • Read-Across Limitations : Despite structural similarity to (2S,3aS,7aS)-octahydroindole, bioavailability differences (e.g., logP, hydrogen bonding) may lead to divergent pharmacokinetics .

Contradictions and Uncertainties

  • Bioactivity vs. Structural Similarity: Evidence shows structurally similar compounds (e.g., indole derivatives) may induce opposite gene expression profiles due to minor bioavailability differences .
  • Model Generalizability: Predictive models trained on non-epoxyisoindole compounds may fail to capture the target’s unique behavior .

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